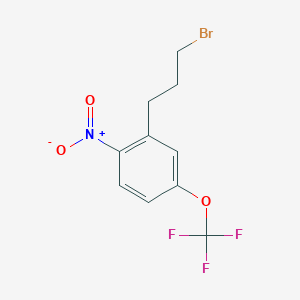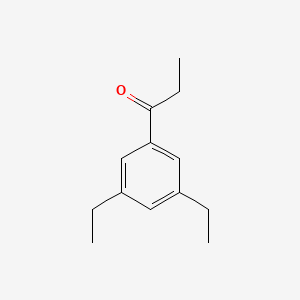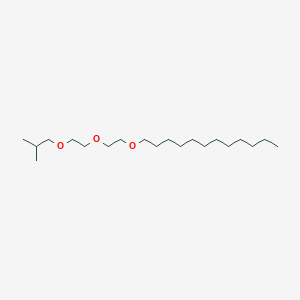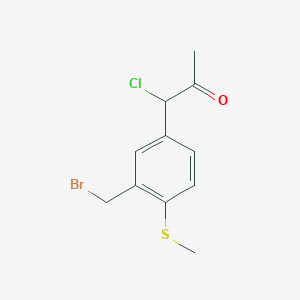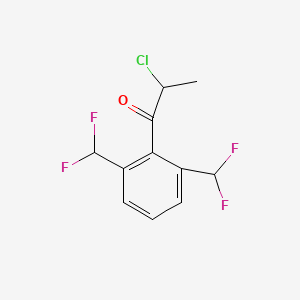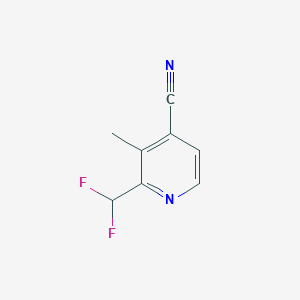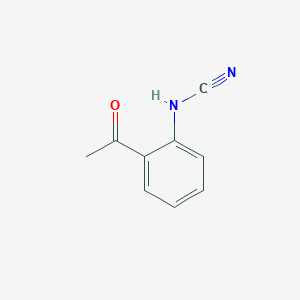
4-(p-Tolyl)-1,1,1-trifluoro-2-trifluoromethyl-2,4-pentanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(p-Tolyl)-1,1,1-trifluoro-2-trifluoromethyl-2,4-pentanediol is an organic compound characterized by the presence of a tolyl group, trifluoromethyl groups, and a pentanediol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Tolyl)-1,1,1-trifluoro-2-trifluoromethyl-2,4-pentanediol typically involves the reaction of p-tolyl derivatives with trifluoromethylating agents under controlled conditions. One common method involves the use of p-toluenesulfonic acid as a catalyst to facilitate the reaction between p-tolyl alcohol and trifluoromethyl ketones . The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and the isolation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(p-Tolyl)-1,1,1-trifluoro-2-trifluoromethyl-2,4-pentanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new derivatives with substituted functional groups.
Applications De Recherche Scientifique
4-(p-Tolyl)-1,1,1-trifluoro-2-trifluoromethyl-2,4-pentanediol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism by which 4-(p-Tolyl)-1,1,1-trifluoro-2-trifluoromethyl-2,4-pentanediol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The tolyl group may facilitate binding to specific protein sites, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylbenzene-1-sulfonic acid: Shares the tolyl group but differs in its sulfonic acid functionality.
Trifluoromethylbenzene: Contains trifluoromethyl groups but lacks the diol and tolyl components.
Pentanediol: Similar backbone structure but lacks the trifluoromethyl and tolyl groups.
Uniqueness
4-(p-Tolyl)-1,1,1-trifluoro-2-trifluoromethyl-2,4-pentanediol is unique due to the combination of its trifluoromethyl groups, tolyl group, and diol functionality. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
101931-59-3 |
|---|---|
Formule moléculaire |
C13H14F6O2 |
Poids moléculaire |
316.24 g/mol |
Nom IUPAC |
1,1,1-trifluoro-4-(4-methylphenyl)-2-(trifluoromethyl)pentane-2,4-diol |
InChI |
InChI=1S/C13H14F6O2/c1-8-3-5-9(6-4-8)10(2,20)7-11(21,12(14,15)16)13(17,18)19/h3-6,20-21H,7H2,1-2H3 |
Clé InChI |
JHEVMLMNUBLWIU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C)(CC(C(F)(F)F)(C(F)(F)F)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B14071206.png)
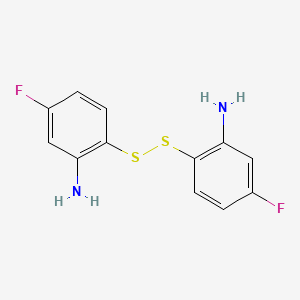
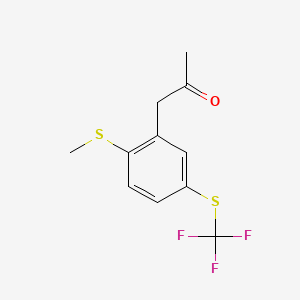
![{2-[(2-Fluorobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B14071221.png)

